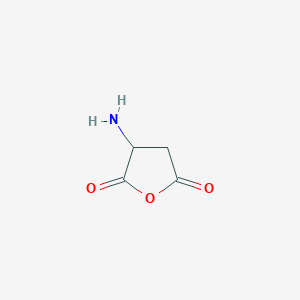

3-Aminodihydrofuran-2,5-dione

Description

BenchChem offers high-quality 3-Aminodihydrofuran-2,5-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Aminodihydrofuran-2,5-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminooxolane-2,5-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO3/c5-2-1-3(6)8-4(2)7/h2H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKOSRIHVSBBIA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)OC1=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Navigating the Synthesis and Application of Aspartic Anhydrides: A Technical Guide for Researchers

For researchers, scientists, and professionals in drug development, mastering the chemistry of reactive intermediates is paramount. Among these, aspartic anhydrides serve as critical building blocks, particularly in the realm of peptide synthesis and the development of novel drug delivery systems. This guide provides an in-depth exploration of aspartic anhydride and its key derivatives, offering practical insights into their synthesis, handling, and application, grounded in established scientific principles.

Section 1: Core Properties of Aspartic Anhydride Derivatives

Aspartic anhydride in its unprotected form is highly reactive and not commercially available as a stable, isolated compound. Instead, it is the N-protected derivatives that are of significant utility in synthetic chemistry. These protecting groups enhance stability, solubility, and selectivity during chemical reactions. The following table summarizes the key physical properties of the most commonly utilized N-protected aspartic anhydrides.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Boc-L-Aspartic anhydride | 30750-74-4 | C9H13NO5 | 215.20 |

| Cbz-L-Aspartic anhydride | 4515-23-5 | C12H11NO5 | 249.22 |

| N-Acetyl-L-aspartic acid anhydride | 41148-79-2 | C6H7NO4 | 157.12 |

| L-Aspartic Anhydride Hydrochloride | 34029-31-7 | C4H5NO3 · HCl | 151.55 |

| D-Aspartic acid | 1783-96-6 | C4H7NO4 | 133.10 |

Note: D-Aspartic acid is included for reference as a common starting material and enantiomeric counterpart.[1][2][3][4][5][6][7][8][9][10][11]

Section 2: Synthesis of N-Protected Aspartic Anhydrides: Protocols and Mechanistic Considerations

The synthesis of N-protected aspartic anhydrides is a critical step that requires careful control to ensure high purity and yield, and to minimize side reactions, particularly racemization.[12] The choice of dehydrating agent and reaction conditions are paramount.

General Synthesis Pathway

The fundamental approach to synthesizing N-protected aspartic anhydrides involves the intramolecular cyclization of the corresponding N-protected aspartic acid. This is typically achieved through the use of a dehydrating agent.

Caption: General workflow for the synthesis of N-protected aspartic anhydrides.

Detailed Experimental Protocol: Synthesis of N-Formyl-L-Aspartic Anhydride

A common method for the preparation of N-formyl-L-aspartic anhydride involves the reaction of L-aspartic acid with formic acid and acetic anhydride.[13][14]

Materials:

-

L-Aspartic Acid

-

Acetic Anhydride

-

Formic Acid

Procedure:

-

In a suitable reaction vessel, combine 13.3 kg of L-aspartic acid with 21.5 kg of acetic anhydride.[13]

-

Heat the mixture to 35°C with stirring.[13]

-

Slowly add 5 kg of formic acid over a period of 6 hours, maintaining the temperature at 35°C.[13]

-

Continue stirring the reaction mixture at 35°C for an additional 48 hours.[13]

-

Cool the mixture to 10°C to induce precipitation of the product.[13]

-

Isolate the N-formyl-L-aspartic anhydride by centrifugation.[13]

Yield: Approximately 85%.[13]

Critical Consideration: Prevention of Racemization

A significant challenge during the synthesis of chiral anhydrides is the potential for racemization. Studies have shown that the choice of dehydrating agent and reaction conditions can greatly influence the enantiomeric purity of the final product. For instance, the use of dicyclohexylcarbodiimide (DCC) or trifluoroacetic anhydride (TFAA) under controlled conditions can yield nearly enantiomerically pure N-Cbz-aspartic anhydride.[12] In contrast, prolonged reaction times or elevated temperatures with acetic anhydride can lead to significant racemization.[12]

Section 3: Reactivity and Applications in Drug Development

N-protected aspartic anhydrides are valuable reagents due to the reactivity of the anhydride functional group. They are electrophilic and readily react with nucleophiles, making them excellent acylating agents.[15]

Role in Peptide Synthesis

A primary application of N-protected aspartic anhydrides is in solid-phase peptide synthesis (SPPS). The anhydride can be used to introduce an aspartic acid residue into a growing peptide chain. However, a common side reaction is the formation of an aspartimide, which can lead to impurities.[16] Careful selection of protecting groups and coupling strategies is necessary to minimize this side reaction.[16]

Caption: Role of N-protected aspartic anhydride in peptide synthesis.

Application in Drug Delivery Systems

The derivatives of aspartic acid, particularly poly(aspartic acid), have gained significant attention in the field of drug delivery.[17][18] These polymers are biocompatible and biodegradable, making them suitable for use as drug carriers.[17][18] N-protected aspartic anhydrides can serve as monomers in the synthesis of these polymers. The resulting poly(aspartic acid) can be modified to create micelles or hydrogels for the controlled release of therapeutic agents.[17]

Section 4: Safety and Handling

As with all reactive chemical reagents, proper safety precautions must be observed when handling N-protected aspartic anhydrides.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.[19][20][21]

-

Ventilation: Work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[19][21]

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases.[19][21] Keep containers tightly closed.[19][20]

-

Moisture Sensitivity: Anhydrides are sensitive to moisture and will react with water to form the corresponding carboxylic acid.[22] Protect from moisture during storage and handling.

-

Spills: In case of a spill, avoid generating dust.[19] Carefully sweep or vacuum the material and place it in a suitable container for disposal.[19]

Section 5: Conclusion

N-protected aspartic anhydrides are indispensable tools in the arsenal of the modern synthetic chemist. Their unique reactivity profile enables their use in the intricate process of peptide synthesis and the innovative design of drug delivery systems. A thorough understanding of their synthesis, with a particular focus on minimizing racemization, and their reactivity is crucial for their effective and safe utilization in research and development.

References

-

Boc-L-aspartic anhydride(CAS# 30750-74-4). Angene Chemical. [Link]

-

N-Boc-L-aspartic Acid. CRO Splendid Lab Pvt. Ltd. [Link]

-

Cbz-L-Aspartic anhydride. AdooQ Bioscience. [Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. Chemistry & Biodiversity. [Link]

-

Application of Poly (aspartic acid) and its Derivatives in Medicine and Pharmacy. ResearchGate. [Link]

-

Material Safety Data Sheet - L-Aspartic Acid. Cole-Parmer. [Link]

- Process for the preparation of the anhydride of N-formyl-L-aspartic acid.

-

On the racemisation of aspartic anhydride during its preparation. ResearchGate. [Link]

-

D-Aspartic Acid | C4H7NO4. PubChem. [Link]

-

ASPARTIC ACID. West Liberty University. [Link]

-

Phthalic Anhydride (PA). Chemius. [Link]

-

Organic acid anhydride. Wikipedia. [Link]

-

Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid in Pharmaceutical Chemistry. Medium. [Link]

-

Di-tert-butyl dicarbonate. Wikipedia. [Link]

-

Reactivity of Anhydrides. Chemistry LibreTexts. [Link]

-

Stimuli-Responsive Poly(aspartamide) Derivatives and Their Applications as Drug Carriers. MDPI. [Link]

-

Chemical Properties of D-Aspartic acid (CAS 1783-96-6). Cheméo. [Link]

-

Controlled Regioselective Anilide Formation from Aspartic and Glutamic Acid Anhydrides. ResearchGate. [Link]

-

N-(Benzyloxycarbonyl)aspartic acid. PubChem. [Link]

-

Process for the preparation of n-formyl-l-aspartic anhydride. European Patent Office. [Link]

-

Phthalic anhydride - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

-

What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide?. Quora. [Link]

-

Glutamic and Aspartic Anhydrides. Rearrangement of N-Carboxyglutamic 1,5-Anhydride to the Leuchs' Anhydride and Conversion of the Latter to Pyroglutamic Acid. Journal of the American Chemical Society. [Link]

-

β-Benzyl L-Aspartic Acid NCA. Nanosoft Polymers. [Link]

Sources

- 1. Boc-L-Aspartic anhydride | 30750-74-4 [chemicalbook.com]

- 2. angenesci.com [angenesci.com]

- 3. Boc-L-Aspartic anhydride | 30750-74-4 [amp.chemicalbook.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. N-Acetyl-L-aspartic acid anhydride | CAS 41148-79-2 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 6. adooq.com [adooq.com]

- 7. invivochem.net [invivochem.net]

- 8. Buy Online CAS Number 34029-31-7 - TRC - L-Aspartic Anhydride Hydrochloride | LGC Standards [lgcstandards.com]

- 9. D-Aspartic Acid | C4H7NO4 | CID 83887 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. D-Aspartic acid | CAS 1783-96-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. caymanchem.com [caymanchem.com]

- 12. researchgate.net [researchgate.net]

- 13. US4526985A - Process for the preparation of the anhydride of N-formyl-L-aspartic acid - Google Patents [patents.google.com]

- 14. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. mdpi.com [mdpi.com]

- 19. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 20. westliberty.edu [westliberty.edu]

- 21. fishersci.com [fishersci.com]

- 22. nj.gov [nj.gov]

Technical Guide: Solubility & Handling of 3-Aminodihydrofuran-2,5-dione

The solubility of 3-Aminodihydrofuran-2,5-dione (commonly known as Aspartic Anhydride ) is governed by its dual identity: it is both a polar, charged amino acid derivative (often handled as a hydrochloride salt) and a highly reactive cyclic anhydride prone to self-polymerization.

This guide provides a technical breakdown of solvent compatibility, handling protocols, and stability considerations for researchers utilizing this compound in peptide synthesis, polymer chemistry (Polysuccinimide/Polyaspartic acid), or derivatization.

Executive Summary & Chemical Identity

Compound: 3-Aminodihydrofuran-2,5-dione Synonyms: Aspartic anhydride, Aspartic acid anhydride. CAS Numbers:

-

Free Base: 1781-22-2 (Unstable, polymerizes to Polysuccinimide).

-

Hydrochloride Salt: 34029-31-7 / 143394-93-8 (Stable solid, common commercial form).

Critical Handling Warning: The free base form of aspartic anhydride is thermodynamically unstable. Upon dissolution in promoting solvents or heating, it undergoes self-polycondensation to form Polysuccinimide (PSI) .[1] Therefore, solubility must be defined by the intent of the experiment:

-

Analytical (NMR/QC): Requires inert, high-polarity solvents (DMSO-d6).

-

Synthetic (Derivatization): Requires aprotic solvents with in situ base neutralization.

-

Polymerization: Requires high-boiling solvents or bulk conditions.

Solvent Compatibility Matrix

The following table categorizes solvents based on their interaction with the Hydrochloride Salt (the standard starting material).

| Solvent Class | Specific Solvent | Solubility Rating | Stability Risk | Application Context |

| Polar Aprotic (High) | DMSO | High (>50 mg/mL) | Low (at RT) | Recommended. Best for NMR and storage of stock solutions (short-term). |

| Polar Aprotic (High) | DMF / NMP | High | Moderate | Good for derivatization reactions. Heating >60°C may trigger polymerization. |

| Polar Aprotic (Med) | Acetone | Low/Sparingly | Low | Used as a precipitating agent or wash solvent for the salt. |

| Ethers | THF / Dioxane | Moderate (Free Base) | Low | The salt is poorly soluble. The free base is moderately soluble; used in synthesis (e.g., with triphosgene). |

| Hydrocarbons | Hexane / Toluene | Insoluble | N/A | Used to precipitate the anhydride from reaction mixtures. |

| Protic (Water) | Water | Soluble | Critical Failure | DO NOT USE. Rapid hydrolysis to Aspartic Acid. |

| Protic (Alcohols) | Methanol / Ethanol | Soluble | Critical Failure | DO NOT USE. Rapid reaction to form Aspartyl Esters (ring opening). |

Mechanism of Solubility & Instability

-

Solubility: The amino group (protonated in the salt form) requires high dielectric constant solvents (DMSO,

=46.7) to overcome lattice energy. -

Instability (Hydrolysis): The anhydride ring is highly electrophilic. Water attacks the carbonyl carbons, opening the ring to form aspartic acid.

-

Instability (Alcoholysis): Alcohols attack the anhydride to form

- or

Experimental Protocols

Protocol A: Dissolution for Analytical Characterization (NMR)

Objective: Dissolve the HCl salt for structural verification without inducing ring-opening or polymerization.

-

Solvent Choice: Anhydrous DMSO-d6 (99.9%).

-

Why: DMSO disrupts the ionic lattice of the salt effectively while being non-nucleophilic.

-

-

Procedure:

-

Weigh 10–20 mg of 3-Aminodihydrofuran-2,5-dione HCl into a dried vial.

-

Add 0.6 mL DMSO-d6.

-

Do not sonicate if possible; vortex gently. Sonication generates local heat which can degrade the anhydride.

-

Validation:

H NMR should show a methine proton (

-

Protocol B: In Situ Free Base Generation for Derivatization

Objective: React the anhydride with an amine (e.g., to form an aspartamide) in organic media.

-

Solvent System: Anhydrous DMF or NMP.

-

Base Selection: Tertiary amine (Triethylamine or DIPEA).

-

Why: The HCl salt is unreactive as a nucleophile but the anhydride ring is electrophilic. You must neutralize the HCl to allow the reaction to proceed, but excess base can catalyze polymerization.

-

-

Workflow:

-

Suspend the HCl salt in DMF (Concentration: 0.1 M).

-

Add 1.0 equivalent of DIPEA at 0°C .

-

Observation: The suspension will clear as the free base is liberated and dissolves.

-

Immediately add the nucleophile (amine substrate).

-

Causality: Keeping the temperature low (0°C) prevents the competing self-polymerization reaction.

-

Protocol C: Polymerization to Polysuccinimide (PSI)

Objective: Intentionally induce solubility failure (precipitation) via polymerization.

-

Solvent: Mesitylene / Sulfolane (7:3 ratio) or Bulk (No solvent).

-

Conditions: Heat to 160–180°C.

-

Mechanism: Thermal elimination of water (if starting from acid) or direct ring-opening polymerization of the anhydride.

-

Workup: The resulting polymer is insoluble in water and alcohols but soluble in DMSO/DMF. To isolate, pour the reaction mixture into Methanol or Water (precipitates the polymer).

Visualizing the Solubility & Reactivity Landscape

The following diagram illustrates the chemical fate of 3-Aminodihydrofuran-2,5-dione based on solvent selection.

Caption: Chemical fate of Aspartic Anhydride in various solvent systems. Green paths indicate stable solubility; Red paths indicate degradation; Yellow paths indicate polymerization.

References

-

Solubility and Stability of Aspartic Acid Derivatives

- Source: National Institutes of Health (PubChem). "2,5-Furandione, dihydro-3-amino-".

-

URL:[Link]

- Polymerization of Aspartic Anhydride (Polysuccinimide Synthesis)

-

Reactivity of Anhydrides in DMSO

-

Poly(aspartic acid)

- Source: PubMed. "Poly(L-aspartic acid)

-

URL:[Link]

Sources

Stability & Storage Protocol: L-Aspartic Anhydride Hydrochloride

Topic: Stability of Aspartic Anhydride Hydrochloride Salt in Storage Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

L-Aspartic anhydride hydrochloride is a critical electrophilic intermediate used in the synthesis of peptides (e.g., aspartame precursors) and peptidomimetics. Its utility is defined by the high reactivity of the cyclic anhydride moiety; however, this same reactivity renders it inherently unstable.

The core stability challenge is twofold:

-

Hydrolysis (Primary Threat): The anhydride ring is highly susceptible to moisture-induced ring opening, reverting to L-aspartic acid hydrochloride.

-

Polymerization (Secondary Threat): While the hydrochloride salt form significantly retards the nucleophilic attack of the amine on the carbonyl (preventing polysuccinimide formation), thermal stress can still induce degradation.

This guide defines the mechanistic basis of these instabilities and provides a self-validating storage protocol to ensure reagent integrity.

Chemical Basis of Instability

To preserve L-aspartic anhydride hydrochloride, one must understand the competing degradation pathways.

The Hydrolysis Pathway (Moisture Sensitivity)

The anhydride bond is thermodynamically unstable relative to the dicarboxylic acid in the presence of water. The hydrochloride salt is typically hygroscopic .

-

Mechanism: Water acts as a nucleophile, attacking one of the carbonyl carbons of the anhydride ring.

-

Catalysis: The presence of the acidic proton (

from HCl) catalyzes this hydrolysis, making the compound autocatalytic in moist air. -

Result: Rapid conversion to L-aspartic acid hydrochloride, rendering the reagent useless for acylation reactions.

The Polymerization Pathway (Thermal Instability)

In its free base form, L-aspartic anhydride rapidly polymerizes to polysuccinimide (PSI) via intermolecular nucleophilic attack of the free amine on the anhydride carbonyl.

-

Salt Stabilization: In the hydrochloride salt, the amine is protonated (

), rendering it non-nucleophilic. This effectively blocks the polymerization pathway at standard temperatures. -

Thermal Risk: At elevated temperatures (>100°C) or if the HCl is lost (e.g., via sublimation or neutralization), the amine can deprotonate, triggering rapid polymerization.

Degradation Pathway Diagram

The following diagram illustrates the divergent fates of the molecule based on environmental triggers.

Figure 1: Mechanistic degradation pathways. Hydrolysis is the dominant risk for the HCl salt in storage.

Storage Stability Data & Specifications

Quantitative benchmarks for storage conditions are derived from the kinetic behavior of cyclic anhydrides and amino acid salts.

| Parameter | Specification | Rationale |

| Optimal Temperature | -20°C ± 5°C | Arrhenius kinetics dictate that hydrolysis rates usually double for every 10°C increase. Freezing halts most moisture migration. |

| Acceptable Short-Term | 2°C to 8°C | Suitable for active use periods (< 1 week). |

| Humidity Tolerance | < 10% RH | The salt is hygroscopic. Any absorbed water immediately reacts with the anhydride. |

| Atmosphere | Argon or Nitrogen | Inert gas blanket prevents atmospheric moisture ingress. |

| Container Type | Amber Glass / PTFE | Amber glass protects from light; PTFE liners prevent cap corrosion from HCl fumes. |

Validated Storage Protocol

This protocol is designed to be self-validating : the steps ensure that if degradation occurs, it is detectable before the reagent is used.

Phase 1: Receiving & Initial Handling

-

Equilibration: Do not open the shipping container until it has reached room temperature. Opening a cold bottle in humid air causes immediate condensation on the solid.

-

Aliquotting: In a glove box or dry bag (under

or Ar), divide the bulk material into single-use aliquots. This prevents freeze-thaw cycles for the main stock.

Phase 2: Long-Term Storage

-

Primary Container: Place aliquots in glass vials with Teflon-lined screw caps. Parafilm is insufficient for long-term storage of anhydrides; use electrical tape or shrink bands over the cap.

-

Secondary Containment: Place vials inside a larger jar containing a color-indicating desiccant (e.g., silica gel with cobalt-free indicator).

-

Environment: Store at -20°C.

Phase 3: Pre-Use Verification (Quality Control)

Before using the reagent in a critical synthesis, perform this rapid check:

-

Visual Inspection: The salt should be a white, free-flowing powder.

-

Failure Mode: Clumping or "stickiness" indicates moisture absorption.

-

Failure Mode: Yellow discoloration indicates polymerization (polysuccinimide formation).

-

-

Solubility Test: Dissolve a small sample in dry methanol. It should dissolve clearly. Turbidity often suggests hydrolysis products (free aspartic acid is less soluble in organic solvents than the anhydride/ester intermediates).

Storage Workflow Diagram

Figure 2: Standard Operating Procedure (SOP) for handling and storage.

Analytical Methods for Purity Assessment

When visual inspection is insufficient, use these instrumental methods to quantify the degree of degradation.

Infrared Spectroscopy (FT-IR) - The Gold Standard

The anhydride ring has a distinct "doublet" carbonyl stretch that disappears upon hydrolysis.

-

Anhydride Peaks: Look for two strong bands at ~1780 cm⁻¹ and ~1860 cm⁻¹ (symmetric and asymmetric C=O stretch).

-

Hydrolysis Indicator: Appearance of a broad band at 1700-1720 cm⁻¹ (carboxylic acid C=O) and broad -OH stretch at 2500-3300 cm⁻¹ .

Morpholine Titration

A chemical method to quantify anhydride content specifically, distinguishing it from free acid.

-

Principle: Morpholine reacts selectively with the anhydride to form an amide-acid. Free acid does not react in the same stoichiometric manner under controlled conditions.

-

Protocol: React sample with excess morpholine in methanol, then back-titrate the excess morpholine with standard HCl solution.

HPLC Analysis[1]

-

Column: C18 Reverse Phase.

-

Mobile Phase: Phosphate buffer (pH 2.5) / Acetonitrile gradient.

-

Detection: UV at 210 nm.

-

Note: The anhydride is unstable in aqueous mobile phases. Samples must be derivatized (e.g., with methanol to form the methyl ester) immediately prior to injection to distinguish the active species from the hydrolyzed background.

References

-

Preparation and Properties of Aspartic Anhydride Deriv

-

Source: Journal of the Chemical Society.[1]

- Relevance: Establishes the synthesis and inherent reactivity of the anhydride ring.

-

Link:

-

-

Thermal Decomposition of Amino Acids

- Source: BioRxiv / ResearchG

- Relevance: Details the thermal polymerization pathway of aspartic acid to polysuccinimide.

-

Link:

-

Kinetics of Anhydride Hydrolysis

- Source: Journal of Organic Chemistry / SciSpace.

- Relevance: Provides kinetic data on the acid-catalyzed hydrolysis of cyclic anhydrides.

-

Link:

-

Solid State Stability of Aspartic Acid Deriv

- Source: N

- Relevance: Discusses solid-state degradation mechanisms and the role of moisture.

-

Link:

-

Safety and Handling of Aspartic Acid Hydrochloride

Sources

synonyms for 3-Aminodihydrofuran-2,5-dione in literature

An In-depth Technical Guide to the Nomenclature and Scientific Context of 3-Aminodihydrofuran-2,5-dione

For Researchers, Scientists, and Drug Development Professionals

3-Aminodihydrofuran-2,5-dione, a chiral heterocyclic compound, serves as a critical building block in medicinal chemistry and pharmaceutical research. Its structural similarity to amino acids and its inherent reactivity make it a versatile synthon for creating more complex molecules with potential biological activities. This guide provides a comprehensive overview of the various synonyms and identifiers for 3-Aminodihydrofuran-2,5-dione found in scientific literature, details its chemical properties and synthesis, and explores its applications in the field of drug development.

PART 1: Nomenclature and Synonyms

The nomenclature of 3-Aminodihydrofuran-2,5-dione can be complex due to its chirality and its common formulation as a hydrochloride salt. Understanding the various synonyms is crucial for conducting thorough literature searches and for clear communication within the scientific community. The compound is fundamentally a derivative of succinic anhydride, also known as dihydrofuran-2,5-dione.[1] The presence of an amino group at the 3-position gives rise to its base name.

Systematic and Common Names

The compound is most formally named based on IUPAC nomenclature, but several common and historical names are prevalent in the literature. Because the carbon at the 3-position is a stereocenter, the compound exists as two enantiomers, (R) and (S), which are often specified in the name.

| Synonym | Chirality/Form | Source |

| IUPAC Names | ||

| (3R)-3-Aminodihydro-2,5-furandione hydrochloride | (R)-enantiomer, HCl salt | [2] |

| (3S)-3-Aminodihydro-2,5-furandione hydrochloride | (S)-enantiomer, HCl salt | [3] |

| (3R)-3-Aminooxolane-2,5-dione;hydrochloride | (R)-enantiomer, HCl salt | [4] |

| (3S)-3-Aminooxolane-2,5-dione;hydrochloride | (S)-enantiomer, HCl salt | [5] |

| 2,5-Dioxotetrahydro-3-Furanaminium Chloride | Racemic, HCl salt | [6] |

| Common Synonyms | ||

| L-Aspartic acid anhydride hydrochloride | (S)-enantiomer, HCl salt | [5] |

| Aminosuccinic anhydride hydrochloride | General | |

| ((S)-Dihydro-2,5-dioxo-3-furyl)ammonium chloride | (S)-enantiomer, HCl salt | [5] |

Chemical Identifiers

CAS (Chemical s Service) numbers are unique identifiers essential for database searches. Different CAS numbers are assigned to the racemic mixture and the individual enantiomers, as well as their salt forms.

| Compound Form | CAS Number |

| (R)-3-Aminodihydrofuran-2,5-dione | 756447-06-0[7] |

| (R)-3-Aminodihydrofuran-2,5-dione hydrochloride | 143394-93-8[2][4] |

| (S)-3-Aminodihydrofuran-2,5-dione hydrochloride | 34029-31-7[3][5] |

| 3-Aminodihydrofuran-2,5-dione hydrochloride (racemic) | 39185-99-4[6][8] |

PART 2: Synthesis and Characterization

The synthesis of enantiomerically pure 3-Aminodihydrofuran-2,5-dione is critical for its use in pharmaceutical development, where stereochemistry dictates biological activity.

Asymmetric Synthesis from L-Glutamine

A widely reported method for synthesizing the (R)-enantiomer utilizes the inherent chirality of L-glutamine as a starting material.[4] This multi-step process involves protection, cyclization, and deprotection.

Step 1: Protection of the Amino Group

-

Dissolve L-glutamine in an alkaline medium (e.g., NaOH in 1,4-dioxane).

-

Cool the solution to 0°C.

-

Add di-tert-butyl dicarbonate (Boc₂O) and stir for 4-6 hours, allowing the mixture to warm to room temperature.

-

Acidify the mixture and extract the N-Boc-L-glutamine product. This step typically achieves a yield of over 90%.[4]

Step 2: Cyclization

-

Dissolve the N-Boc-L-glutamine in anhydrous tetrahydrofuran (THF).

-

Add N,N'-Carbonyldiimidazole (CDI) and a catalytic amount of 4-Dimethylaminopyridine (DMAP).

-

Reflux the mixture to induce ring closure, forming N-Boc-(R)-3-aminodihydrofuran-2,5-dione. Yields for this step are typically in the range of 79-85%.[4]

Step 3: Deprotection and Salt Formation

-

Dissolve the N-Boc protected intermediate in methanol.

-

Add a solution of hydrochloric acid (HCl) in methanol at 0°C.

-

Allow the reaction to proceed to room temperature to remove the Boc group.

-

Recrystallize the resulting product from a solvent like ethyl acetate to obtain the final (R)-3-Aminodihydrofuran-2,5-dione hydrochloride with high purity (>99%).[4]

Caption: Asymmetric synthesis workflow from L-glutamine.

Analytical Characterization

The structural integrity and purity of 3-Aminodihydrofuran-2,5-dione are confirmed using standard analytical techniques.

| Analytical Method | Key Observations | Source |

| FT-IR Spectroscopy | C=O stretch at ~1750 cm⁻¹, NH₂ bend at ~1600 cm⁻¹ | [4] |

| ¹H-NMR Spectroscopy | Distinct dihydrofuran ring protons observed at δ 4.2–5.0 ppm | [4] |

| Mass Spectrometry (ESI-MS) | Confirms the molecular weight (151.55 g/mol for the hydrochloride salt) and fragmentation patterns | [4] |

| Elemental Analysis | Validates the elemental composition (C, H, N, Cl) to within ±0.3% of theoretical values | [4] |

| Chiral HPLC | Used to confirm the enantiomeric excess (≥98% ee) when performing asymmetric synthesis | [4] |

PART 3: Applications in Drug Development

3-Aminodihydrofuran-2,5-dione is a valuable chiral building block in the synthesis of novel pharmaceutical agents. Its utility stems from the presence of a reactive anhydride group and a primary amine, allowing for diverse chemical modifications.

Role as a Chiral Synthon

The compound serves as a constrained amino acid surrogate. Incorporating this rigid scaffold into peptide-based drug candidates can enhance their metabolic stability and receptor binding affinity by locking the conformation of the molecule. Amino acids are crucial in drug formulation for improving stability, solubility, and biocompatibility.[9] The development of prodrugs using amino acid moieties can lead to increased bioavailability and targeted delivery.[10]

Use in Prodrug Synthesis

The anhydride functionality can be used to create anhydride prodrugs of carboxylic acid-containing drugs. This strategy can temporarily mask the acidic group, potentially reducing irritation and altering the drug's pharmacokinetic profile for extended action.[11] The anhydride can react with amine or hydroxyl groups on other molecules to form stable linkages.[12]

Potential Biological Activities

While primarily used as a synthetic intermediate, derivatives of 3-Aminodihydrofuran-2,5-dione are investigated for a range of biological activities, including potential antimicrobial and anticancer properties.[4] The core dihydrofuran structure is a scaffold found in various natural products and biologically active compounds.[13]

Caption: Applications in drug discovery and development.

References

-

(3S)-3-Aminodihydro-2,5-Furandione HCl - CAS - 34029-31-7 | Axios Research. [Link]

-

(3S)-3-aminotetrahydrofuran-2,5-dione;hydrochloride. [Link]

-

Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC. [Link]

-

Dihydro-3-(tripropenyl)furan-2,5-dione | C13H16O3 | CID 53436419 - PubChem. [Link]

-

Succinic anhydride - Wikipedia. [Link]

-

2,5-Furandione, dihydro-3-(tetrapropenyl)- | C16H26O3 | CID 6438029 - PubChem. [Link]

-

3-(Boc-amino)dihydrofuran-2,5-dione - PubChem. [Link]

-

39185-99-4 | 3-AMINO-DIHYDRO-FURAN-2,5-DIONE HCL - Aribo Biotechnology. [Link]

-

Amidation kinetics of succinic anhydride by amine-containing drugs - ResearchGate. [Link]

-

The Role of Amino Acids in Pharmaceuticals - Oakwood Labs. [Link]

-

Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed. [Link]

-

Synthesis of 2,5-Dihydrofurans - Organic Chemistry Portal. [Link]

-

Amino Acids in the Development of Prodrugs - PMC - PubMed Central. [Link]

-

Synthesis and Applications of Butoxycarbonyl L-Aspartic Acid Derivatives in Biochemistry. [Link]

-

Succinic anhydride | C4H4O3 | CID 7922 - PubChem. [Link]

-

Anhydride Synonyms and Antonyms | YourDictionary.com - Thesaurus. [Link]

-

Organic acid anhydride - Wikipedia. [Link]

Sources

- 1. Succinic anhydride - Wikipedia [en.wikipedia.org]

- 2. (R)-3-AMINODIHYDROFURAN-2,5-DIONE HCL | 143394-93-8 [sigmaaldrich.com]

- 3. (3S)-3-Aminodihydro-2,5-Furandione HCl - CAS - 34029-31-7 | Axios Research [axios-research.com]

- 4. (R)-3-Aminodihydrofuran-2,5-dione hydrochloride | 143394-93-8 | Benchchem [benchchem.com]

- 5. labsolu.ca [labsolu.ca]

- 6. chemscene.com [chemscene.com]

- 7. 756447-06-0|(R)-3-Aminodihydrofuran-2,5-dione|BLD Pharm [bldpharm.com]

- 8. 3-Amino-dihydro-furan-2,5-dione HCl | CAS 39185-99-4 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 9. oakwoodlabs.com [oakwoodlabs.com]

- 10. Amino Acids in the Development of Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anhydride prodrugs for nonsteroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Succinic anhydride | TargetMol [targetmol.com]

- 13. Enantioselective total synthesis of putative dihydrorosefuran, a monoterpene with an unique 2,5-dihydrofuran structure - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of Polyaspartic Acid via 3-Aminodihydrofuran-2,5-dione

This Application Note is designed for researchers and drug development professionals requiring high-purity Polyaspartic Acid (PASP) with controlled molecular weight distributions. Unlike industrial bulk thermal methods, this protocol utilizes 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride) as a defined precursor in a solution-phase polymerization, ensuring suitability for biomedical applications such as drug delivery carriers, hydrogels, and protein conjugates.

Executive Summary

Polyaspartic acid (PASP) is a biodegradable, water-soluble polyamide. While industrial synthesis often relies on the high-temperature (>180°C) bulk polycondensation of aspartic acid, this method yields "brick-dust" polymers with broad polydispersity and branching.

This guide details the Solution Polymerization Route starting from 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride). By using this pre-formed reactive intermediate in a controlled solvent system, researchers can achieve:

-

Linear Architecture: Minimizes branching associated with thermal cross-linking.

-

Tunable Molecular Weight: Controlled by solvent polarity and temperature profiles.

-

High Purity: Facilitates the removal of unreacted monomers before the hydrolysis step, critical for GMP-like requirements.

Mechanistic Pathway

The synthesis proceeds through two distinct stages:

-

Ring-Opening Polymerization (ROP): The amine group of one monomer attacks the anhydride ring of another, forming the Polysuccinimide (PSI) intermediate.

-

Alkaline Hydrolysis: The imide rings of PSI are opened to yield Polyaspartic Acid (PASP) as a mixture of

and

Reaction Scheme (DOT Diagram)

Figure 1: Synthetic pathway from Aspartic Anhydride to Polyaspartic Acid, highlighting the intermediate Polysuccinimide (PSI).

Materials & Equipment

| Component | Specification | Purpose |

| Precursor | 3-Aminodihydrofuran-2,5-dione (HCl salt)* | Monomer for polymerization. |

| Solvent | DMF (Dimethylformamide) or DMSO | Anhydrous, ≥99.8%. Reaction medium. |

| Base | Triethylamine (TEA) | Neutralization of HCl salt (if used). |

| Precipitant | Methanol or Ethanol | Cold. For PSI isolation. |

| Hydrolysis Agent | 1.0 M NaOH | Ring opening of PSI. |

| Purification | Dialysis Tubing (MWCO 3.5 kDa) | Removal of salts/monomers. |

*Note: If the HCl salt is used (CAS 143394-93-8), it must be neutralized in situ to release the reactive free amine.

Experimental Protocols

Protocol A: Solution Polymerization to Polysuccinimide (PSI)

Objective: Synthesize linear PSI with defined molecular weight.

-

Preparation of Monomer Solution:

-

In a flame-dried 3-neck round bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve 10.0 g (approx. 87 mmol) of 3-Aminodihydrofuran-2,5-dione in 40 mL of anhydrous DMF .

-

Critical Step: If starting with the HCl salt, add 1.0 equivalent of Triethylamine (TEA) dropwise at 0°C to neutralize. Stir for 30 mins, then filter off the precipitated Triethylamine Hydrochloride salt under inert atmosphere. Use the filtrate for polymerization.[1]

-

-

Polymerization:

-

Heat the clear solution to 100°C under a slow stream of nitrogen.

-

Maintain stirring for 12–24 hours . The solution will darken slightly (light orange) as polymerization proceeds.

-

Viscosity Check: An increase in viscosity indicates successful chain growth.

-

-

Isolation of PSI:

-

Cool the reaction mixture to room temperature.

-

Pour the solution slowly into 400 mL of cold Methanol (or water) under vigorous stirring. PSI will precipitate as a white to off-white solid.

-

Filter the solid and wash 3x with methanol to remove residual DMF and monomers.

-

Drying: Dry the PSI powder in a vacuum oven at 60°C overnight.

-

Yield: Expected 70–85%.

-

Protocol B: Hydrolysis to Polyaspartic Acid (PASP)

Objective: Convert hydrophobic PSI into water-soluble, bioactive PASP.

-

Suspension:

-

Disperse 5.0 g of dried PSI powder in 50 mL of deionized water . (Note: PSI is insoluble in water; this will be a suspension).

-

-

Controlled Hydrolysis:

-

Place the beaker in an ice bath (or maintain < 40°C) to prevent amide bond degradation.

-

Add 1.0 M NaOH dropwise while monitoring pH. Maintain pH between 9.5 and 10.5 .

-

Observation: As hydrolysis proceeds, the suspended PSI will dissolve, resulting in a clear, homogeneous solution. This indicates the opening of the imide rings to form sodium polyaspartate.

-

-

Purification (Dialysis):

-

Transfer the solution to a dialysis membrane (MWCO 3.5 kDa).

-

Dialyze against distilled water for 48 hours, changing the water at least 4 times. This removes excess NaOH and low-molecular-weight oligomers.

-

-

Isolation:

-

Lyophilize (freeze-dry) the dialyzed solution to obtain Polyaspartic Acid (Sodium Salt) as a fluffy white solid.

-

Optional: To obtain the free acid form, adjust pH to 2.0 with dilute HCl before dialysis (PASP may precipitate; if so, wash by centrifugation).

-

Characterization & Validation

| Technique | Parameter | Expected Result |

| FTIR | Imide Ring Conversion | PSI: Strong bands at ~1710 cm⁻¹ and ~1395 cm⁻¹ (Imide).PASP: Disappearance of imide bands; appearance of Broad -OH/NH (~3300 cm⁻¹) and Amide I/II (~1650/1550 cm⁻¹). |

| ¹H NMR | Structure & Isomer Ratio | (D₂O for PASP): Methine proton (~4.5 ppm) and Methylene protons (~2.6 ppm). Integration ratio determines |

| GPC/SEC | Molecular Weight | Mw: 5,000 – 30,000 Da (dependent on polymerization time/temp).PDI: < 1.5 (narrower than thermal bulk synthesis). |

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the synthesis and purification of PASP.

Critical Parameters & Troubleshooting

-

Moisture Control: The anhydride precursor is sensitive to hydrolysis. Ensure all solvents (DMF/DMSO) are anhydrous. Moisture during polymerization terminates chain growth, leading to low Mw oligomers.

-

Temperature Management:

-

Isomerism: The resulting PASP is a copolymer of

-aspartamide and

References

-

Adelnia, H., et al. (2019).[8] "Hydrogels Based on Poly(aspartic acid): Synthesis and Applications." Frontiers in Chemistry, 7, 755.[8]

-

Nakis, P., et al. (2021). "Poly(aspartic acid) in Biomedical Applications: From Polymerization, Modification, Properties, Degradation, and Biocompatibility to Applications."[9] ACS Biomaterials Science & Engineering.[10] [10]

-

Tomida, M., et al. (1997). "Convenient synthesis of high molecular weight poly(succinimide) by acid-catalysed polycondensation of L-aspartic acid." Polymer, 38(18), 4733-4736.[10]

-

BLD Pharm. (n.d.). "(R)-3-Aminodihydrofuran-2,5-dione hydrochloride Product Information."

Sources

- 1. US20060211843A1 - Methods of synthesis of poly(succinimide-aspartate) polysuccinimide or polyaspartate by end capping polymerization - Google Patents [patents.google.com]

- 2. chesci.com [chesci.com]

- 3. US5714558A - Process for preparing polyaspartic acid - Google Patents [patents.google.com]

- 4. US5380817A - Process for preparing polysuccinimides from aspartic acid - Google Patents [patents.google.com]

- 5. US5296578A - Production of polysuccinimide and polyaspartic acid from maleic anhydride and ammonia - Google Patents [patents.google.com]

- 6. Novel solvent-free synthesis and modification of polyaspartic acid hydrogel - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. [Synthesis, characterization and in vitro release of poly (succinimide-co-4-aminobutanoic acid) by acid-catalyzed polycondensation of L-aspartic acid and 4-aminobutanoic acid] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrogels Based on Poly(aspartic acid): Synthesis and Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. hangta.group [hangta.group]

Application Notes and Protocols for the Synthesis of N-Protected Aspartic Anhydride

Abstract

This document provides a comprehensive guide for the synthesis of N-protected aspartic anhydride, a critical building block in peptide chemistry and organic synthesis. We delve into the underlying reaction mechanisms, the critical role of N-terminal protecting groups, and the persistent challenge of racemization. Detailed, field-proven protocols using various dehydrating agents are presented, including comparative data on reaction conditions and achievable enantiomeric purity. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the preparation of this versatile synthon while maintaining stereochemical integrity.

Introduction: The Synthetic Utility of Aspartic Anhydride

N-protected aspartic anhydride is a highly valuable intermediate that offers a strategic advantage in chemical synthesis. By converting the two carboxylic acid moieties of aspartic acid into a cyclic anhydride, one can achieve regioselective functionalization. The anhydride ring is susceptible to nucleophilic attack, and by carefully selecting reaction conditions and nucleophiles, chemists can preferentially open the ring at either the α- or β-carboxyl position. This elegant control avoids complex protection and activation sequences that would otherwise be necessary, making it a cornerstone reagent for synthesizing complex peptides, aspartame derivatives, and other specialized chemical entities.[1]

However, the synthetic utility of this intermediate is critically dependent on its stereochemical purity. The α-carbon of the aspartic acid moiety is a chiral center, and the conditions required for cyclization can unfortunately promote racemization, yielding a mixture of L- and D-enantiomers.[2] This loss of stereochemical integrity is often unacceptable, particularly in pharmaceutical applications. Therefore, the choice of synthetic protocol is a crucial decision, balancing reaction efficiency with the preservation of enantiomeric purity.[1]

Mechanism of Cyclization and the Challenge of Racemization

The formation of N-protected aspartic anhydride is an intramolecular dehydration reaction. The two carboxylic acid groups of an N-protected aspartic acid molecule condense with the elimination of a water molecule to form a five-membered succinic anhydride ring. This process is typically facilitated by a chemical dehydrating agent.

The primary challenge in this synthesis is preventing the loss of stereochemical information at the α-carbon. Racemization is believed to occur via the formation of a succinimide intermediate, which increases the acidity of the α-proton.[2][3] Abstraction of this proton by a base, or even under certain acidic conditions, leads to the formation of a planar enolate intermediate. Subsequent reprotonation can occur from either face, resulting in a mixture of L- and D-isomers.

Factors that significantly influence the rate of racemization include:

-

Reagent Choice: The type of dehydrating agent and its mechanism play a pivotal role.

-

Temperature: Higher temperatures generally accelerate racemization.[1]

-

Reaction Time: Prolonged exposure to dehydrating conditions increases the risk of racemization.[1]

-

N-Protecting Group: The nature of the amino-protecting group can influence the susceptibility of the α-proton to abstraction.[1]

Caption: General mechanism for anhydride formation and the racemization pathway.

The Indispensable Role of N-Protection

To prevent uncontrolled polymerization and other side reactions, the α-amino group of aspartic acid must be masked with a protecting group prior to cyclization.[4][5] The choice of this group is not trivial, as it must be stable to the cyclization conditions yet removable later in the synthetic sequence without damaging the target molecule.

Common N-protecting groups used in this context include:

-

Benzyloxycarbonyl (Cbz or Z): A classic protecting group, stable under mildly acidic and basic conditions. It is typically removed by catalytic hydrogenation. N-Cbz protected aspartic acid is a common starting material for anhydride synthesis.[1]

-

9-Fluorenylmethoxycarbonyl (Fmoc): Widely used in solid-phase peptide synthesis (SPPS), it is stable to acid but cleaved by bases (e.g., piperidine). N-Fmoc aspartic anhydride appears to be more sensitive to racemization in acidic media compared to its N-Cbz counterpart.[1]

-

tert-Butoxycarbonyl (Boc): Stable to base and hydrogenation but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).

The electronic and steric properties of the protecting group can influence the stability of the chiral center during the reaction.

Experimental Protocols and Methodologies

The selection of a dehydrating agent is the most critical decision in this synthesis. Below are three detailed protocols using different reagents, each with distinct advantages and disadvantages regarding stereochemical outcome.

Protocol 1: Dehydration with Acetic Anhydride

This is a widely cited method due to the low cost and availability of the reagent. However, it is notoriously prone to causing significant racemization if conditions are not strictly controlled.[1] The following protocol is optimized to minimize this side reaction.

A. Materials and Equipment

-

N-Cbz-L-aspartic acid

-

Acetic anhydride (Ac₂O)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Round-bottom flask with magnetic stirrer

-

Heating mantle or oil bath with temperature control

-

Rotary evaporator

-

Ice bath

B. Step-by-Step Procedure

-

In a clean, dry round-bottom flask, suspend N-Cbz-L-aspartic acid (1 equivalent) in a minimal amount of ethyl acetate.

-

Add a small excess of acetic anhydride (1.5 - 2.1 molar equivalents). Using a large excess significantly increases racemization.[1]

-

Heat the mixture with vigorous stirring to 50-55°C. The reaction should be closely monitored.

-

Once the solid starting material has completely dissolved (typically within 2-2.5 hours), immediately cool the reaction flask in an ice bath. Prolonged heating is detrimental to enantiomeric purity.[1]

-

Remove the solvent and excess acetic anhydride under reduced pressure using a rotary evaporator.

-

The resulting oil or solid can be triturated with cold hexanes to induce crystallization and remove residual impurities.

-

Filter the solid product and dry under vacuum.

C. Expected Outcome

-

Yield: Typically high (>90%).

-

Purity: Moderate to good. The enantiomeric excess (% ee) can be highly variable (from 40% to 92%) depending heavily on precise control of temperature, time, and reagent stoichiometry.[1]

Protocol 2: Dehydration with Dicyclohexylcarbodiimide (DCC)

DCC is a powerful dehydrating agent that often yields a product with high enantiomeric purity. The primary drawback is the formation of dicyclohexylurea (DCU) byproduct, which must be carefully removed.

A. Materials and Equipment

-

N-Cbz-L-aspartic acid

-

Dicyclohexylcarbodiimide (DCC)

-

Anhydrous Tetrahydrofuran (THF)

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Ice bath and refrigerator/cold room

-

Sintered glass funnel for filtration

B. Step-by-Step Procedure

-

Dissolve N-Cbz-L-aspartic acid (1 equivalent) in anhydrous THF in a round-bottom flask.

-

Cool the solution to -5°C using an ice/salt bath.

-

Add a solution of DCC (1 equivalent) in anhydrous THF dropwise to the cooled solution while stirring.

-

Allow the reaction mixture to stir and slowly warm to room temperature overnight (approx. 12 hours). A white precipitate of DCU will form.

-

After the reaction is complete, cool the flask to 0°C for at least 30 minutes to maximize the precipitation of DCU.

-

Remove the DCU precipitate by vacuum filtration through a sintered glass funnel.

-

Concentrate the filtrate in vacuo to afford the N-Cbz-aspartic anhydride, which is often used directly or can be further purified by crystallization.[1]

C. Expected Outcome

-

Yield: ~100% (crude).[1]

-

Purity: Excellent. This method can achieve an enantiomeric excess of 96% or higher.[1]

Protocol 3: Dehydration with Trifluoroacetic Anhydride (TFAA)

This protocol, particularly for N-Cbz-aspartic acid, is highly effective and can produce an enantiomerically pure product on both lab and kilogram scales.[1]

A. Materials and Equipment

-

N-Cbz-L-aspartic acid

-

Trifluoroacetic anhydride (TFAA)

-

Ethyl acetate (EtOAc)

-

Round-bottom flask with magnetic stirrer

-

Heating mantle or oil bath

-

Rotary evaporator

B. Step-by-Step Procedure

-

Dissolve N-Cbz-L-aspartic acid (1 equivalent) in ethyl acetate.

-

Add trifluoroacetic anhydride (1.4 molar equivalents) to the solution.

-

Heat the mixture to 35°C for 1 hour with stirring.[1]

-

After 1 hour, cool the reaction to room temperature.

-

Remove all volatile components (solvent, excess TFAA, and trifluoroacetic acid byproduct) under reduced pressure.

-

The resulting N-Cbz-aspartic anhydride is typically obtained in high purity and can be used without further purification.

C. Expected Outcome

-

Yield: Quantitative (~100%).[1]

-

Purity: Excellent. This method has been reported to produce N-Cbz-aspartic anhydride with 100% enantiomeric excess.[1]

Caption: A generalized workflow for the synthesis of aspartic anhydride.

Comparative Data Summary

The choice of methodology should be guided by the specific requirements of the synthesis, particularly the tolerance for racemization versus factors like cost and procedural complexity.

| Method | Dehydrating Agent | Typical Conditions | Enantiomeric Excess (% ee) | Key Advantages & Disadvantages |

| Protocol 1 | Acetic Anhydride | 50-60°C, 2-2.5 h | 40 - 92%[1] | Pro: Low cost. Con: High risk of racemization. |

| Protocol 2 | DCC | -5°C to RT, 12 h | >96%[1] | Pro: High enantiopurity. Con: DCU byproduct removal. |

| Protocol 3 | TFAA | 35°C, 1 h | ~100%[1] | Pro: Excellent enantiopurity, fast. Con: Reagent cost. |

Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | Incomplete reaction; Degradation of product during workup; Mechanical loss. | Ensure anhydrous conditions; Monitor reaction to completion (TLC, NMR); Avoid excessive heating during solvent evaporation; Ensure complete transfer between vessels. |

| High Racemization | Reaction temperature too high; Reaction time too long; Inappropriate choice of reagent (e.g., Ac₂O); Presence of base impurities. | Strictly control temperature and time; Switch to a milder protocol (DCC or TFAA); Use high-purity, freshly opened reagents and solvents. |

| Incomplete removal of DCU | Insufficient cooling before filtration; Clogging of filter medium. | Ensure the reaction mixture is thoroughly cooled (0°C or below) before filtering; Use a fresh, appropriately sized sintered glass funnel. |

| Product is an oil, not a solid | Residual solvent or impurities present. | Ensure complete removal of solvent on a high-vacuum line; Attempt trituration with a non-polar solvent (e.g., hexanes or ether) to induce crystallization. |

Safety Precautions

All manipulations should be performed in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Acetic Anhydride & Trifluoroacetic Anhydride (TFAA): These reagents are corrosive and lachrymatory. They react violently with water. Handle with extreme care and avoid inhalation of vapors.

-

Dicyclohexylcarbodiimide (DCC): DCC is a potent sensitizer and can cause severe allergic reactions upon skin contact. Avoid all direct contact with the solid or solutions containing it.

-

Solvents: THF, Ethyl Acetate, and Hexanes are flammable. Keep away from ignition sources. THF can form explosive peroxides; use freshly opened bottles or peroxide-tested solvent.

Conclusion

The synthesis of N-protected aspartic anhydride is a foundational procedure for advanced applications in peptide and medicinal chemistry. While seemingly straightforward, the preservation of stereochemical integrity is paramount and presents a significant challenge. Protocols employing acetic anhydride are economical but carry a high risk of racemization and should be used with caution where enantiopurity is not critical. For applications demanding high stereochemical fidelity, dehydration with DCC or TFAA are demonstrably superior methods.[1] The TFAA protocol, in particular, offers a rapid, clean, and quantitative route to enantiomerically pure N-Cbz-aspartic anhydride, making it a highly recommended procedure for demanding synthetic applications.

References

-

Spontaneous cross-linking of proteins at aspartate and asparagine residues is mediated via a succinimide intermediate. (n.d.). National Institutes of Health.[Link]

-

O'Connor, C. M. (1998). Kinetics and mechanism of the reversible isomerization of aspartic acid residues in tetrapeptides. Journal of the Chemical Society, Perkin Transactions 2.[Link]

-

Photo-On-Demand Synthesis of α-Amino Acid N-Carboxyanhydrides with Chloroform. (2022). ACS Omega.[Link]

- Process for the preparation of the anhydride of N-formyl-L-aspartic acid. (1987).

- Process for the production of L-aspartic acid. (n.d.).

-

Synthesis of α-Amino Acid N-Carboxyanhydrides. (2021). Organic Letters.[Link]

-

Spontaneous cyclization of polypeptides with a penultimate Asp, Asn or isoAsp at the N-terminus and implications for cleavage by aminopeptidase. (2014). PubMed.[Link]

-

Prevention of aspartimide formation during peptide synthesis using cyanosulfurylides as carboxylic acid-protecting groups. (2020). National Institutes of Health.[Link]

- Process for the preparation of n-formyl-l-aspartic anhydride. (1992).

-

Synthesis of Polypeptides by Ring-Opening Polymerization of a-Amino Acid N-Carboxyanhydrides. (n.d.). University of Illinois Urbana-Champaign.[Link]

-

Molecular Mechanisms of Succinimide Formation from Aspartic Acid Residues Catalyzed by Two Water Molecules in the Aqueous Phase. (2021). National Institutes of Health.[Link]

-

N-Carboxyanhydrides Directly from Amino Acids and Carbon Dioxide and their Tandem Reactions to Therapeutic Alkaloids. (2022). The Royal Society of Chemistry.[Link]

-

Large-scale synthesis of α-amino acid-N-carboxyanhydrides. (2017). Taylor & Francis Online.[Link]

-

On the racemisation of aspartic anhydride during its preparation. (2007). ResearchGate.[Link]

-

Acetic Acid Can Catalyze Succinimide Formation from Aspartic Acid Residues by a Concerted Bond Reorganization Mechanism: A Computational Study. (2019). MDPI.[Link]

-

Phosgene - Hazard Summary. (n.d.). New Jersey Department of Health.[Link]

-

Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. (2025). Wiley Online Library.[Link]

-

Amino Acid Derivatives for Peptide Synthesis. (n.d.). AAPPTec.[Link]

-

Phosgene Safe Practice Guidelines: 2.0 Training and Job Safety. (2022). American Chemistry Council.[Link]

-

Amino Acid–Protecting Groups. (2004). Chemical Reviews.[Link]

-

Sweet Dreams (Are Made of This): A Review and Perspectives on Aspartic Acid Production. (2021). MDPI.[Link]

-

Accelerated Racemization of Aspartic Acid and Asparagine Residues via Succinimide Intermediates: An ab Initio Theoretical Exploration of Mechanism. (1997). Journal of the American Chemical Society.[Link]

-

New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS. (2018). ResearchGate.[Link]

-

Chemistry of Acid Anhydrides. (2022). LibreTexts.[Link]

-

Safe handling of phosgene at Valsynthese. (n.d.). Speciality Chemicals Magazine.[Link]

-

What is the step by step reaction of synthesis of aspartic acid using potassium phthalimide? (2019). Quora.[Link]

-

Phosgene Safe Practice Guidelines: 5.0 Emergency Response. (2022). American Chemistry Council.[Link]

-

Anhydride synthesis. (n.d.). Organic Chemistry Portal.[Link]

-

Phosgene Safety Data Sheet. (2022). Airgas.[Link]

-

Mechanisms of aspartimide formation: the effects of protecting groups, acid, base, temperature and time. (1991). PubMed.[Link]

Sources

Precision Aminolysis of 3-Aminodihydrofuran-2,5-dione: Controlling Regioselectivity for Aspartyl Derivatization

This Application Note and Protocol guide is designed for researchers and drug development professionals focusing on the aminolysis of 3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride). It addresses the critical challenge of regioselectivity (α- vs. β-amide formation) and provides validated protocols for handling the hydrochloride salt form.

Executive Summary

3-Aminodihydrofuran-2,5-dione (Aspartic Anhydride) is a high-energy electrophile used to introduce aspartyl moieties into small molecules and peptides. While it is a potent acylating agent, its utility is often limited by two factors:

-

Instability : The free amine form is prone to rapid self-polymerization; thus, it is supplied and handled as the hydrochloride salt .

-

Regioselectivity : Nucleophilic attack can occur at the C2 carbonyl (yielding α-aspartyl amides) or the C5 carbonyl (yielding β-aspartyl amides).

This guide provides an evidence-based framework to control this regioselectivity. By manipulating solvent polarity, steric bulk, and protonation states, researchers can steer the reaction toward the desired isomer—critical for synthesizing bioactive peptides (e.g., Aspartame precursors) and peptidomimetics.

Mechanistic Insight & Regioselectivity

The aminolysis of aspartic anhydride is a competition between steric hindrance and electronic activation.

-

Pathway A (α-Attack) : The nucleophile attacks C2 (adjacent to the amino group). This forms the α-amide (the natural peptide linkage).

-

Driver: Electronic activation. The adjacent protonated amine (

) or electron-withdrawing protected amine makes C2 highly electrophilic. -

Barrier: Steric hindrance from the C3 amino group.

-

-

Pathway B (β-Attack) : The nucleophile attacks C5 (adjacent to the methylene group). This forms the β-amide (iso-aspartyl linkage).

-

Driver: Steric accessibility. C5 is significantly less hindered.

-

Barrier: Lower electrophilicity compared to C2.[1]

-

Critical Decision Matrix

| Parameter | Favors α-Amide (C2 Attack) | Favors β-Amide (C5 Attack) |

| Solvent | Polar/Protic (Acetic Acid, Water, Methanol) | Non-polar (DCM, Toluene, THF) |

| Temperature | Low Temperature (< 0°C) | Room Temperature or Heat |

| Sterics (Amine) | Small, unhindered amines | Bulky amines |

| Additives | Weak acids (promote H-bonding at C5, blocking it) | Non-nucleophilic bases |

Visualization: Reaction Pathways

The following diagram illustrates the bifurcation of the reaction based on nucleophilic attack vectors.

Figure 1: Divergent pathways in the aminolysis of Aspartic Anhydride. C2 attack yields the α-amide; C5 attack yields the β-amide.

Experimental Protocols

Protocol A: Handling the Hydrochloride Salt

Objective : To prepare a reactive solution of 3-aminodihydrofuran-2,5-dione without triggering polymerization. Precursor : 3-Aminodihydrofuran-2,5-dione hydrochloride (CAS: 39185-99-4).

-

Environment : All operations must be performed under an inert atmosphere (Argon/Nitrogen) using anhydrous solvents. The hydrochloride salt is hygroscopic and hydrolytically unstable.

-

Solvent Selection :

-

Preferred: DMF or DMAc (solubilizes the salt effectively).

-

Alternative: Acetonitrile (requires sonication).

-

-

Neutralization (Critical Step) :

-

Do NOT premix the anhydride salt with a strong base (e.g., TEA) in the absence of the nucleophile. This generates the free amine, which will self-condense (polymerize).

-

Strategy : Add the nucleophile first, or add the base slowly to a mixture of anhydride and nucleophile.

-

Protocol B: Synthesis of β-Aspartyl Amides (Steric Control)

Target : High yield of the iso-aspartyl derivative. Conditions : Non-polar solvent, ambient temperature.

Reagents :

-

Aspartic Anhydride HCl (1.0 equiv)

-

Amine Nucleophile (1.1 equiv)

-

Triethylamine (TEA) (1.0 equiv) - Strictly 1:1 to neutralize HCl

-

Solvent: Dichloromethane (DCM) or THF.

Procedure :

-

Suspend Aspartic Anhydride HCl (1 mmol) in anhydrous DCM (5 mL) at 0°C.

-

In a separate vial, mix the Amine Nucleophile (1.1 mmol) and TEA (1.0 mmol) in DCM (2 mL).

-

Add the Amine/TEA mixture dropwise to the anhydride suspension over 10 minutes.

-

Allow the reaction to warm to room temperature (25°C) and stir for 4 hours.

-

Workup : Wash with 5% citric acid (to remove unreacted amine) and brine. Dry over Na2SO4.

-

Outcome : Expect >80% favorability for the β-amide due to steric hindrance at C2.

Protocol C: Synthesis of α-Aspartyl Amides (Electronic Control)

Target : High yield of the peptide-bonded derivative (e.g., Asp-Phe-OMe). Conditions : Polar/Protic solvent, low temperature.

Reagents :

-

Aspartic Anhydride HCl (1.0 equiv)

-

Amine Nucleophile (1.5 equiv)

-

Solvent: Glacial Acetic Acid (AcOH) or AcOH/Acetone mix.

-

Note: No external base is used if the nucleophile is a free amine. The protonated anhydride is activated at C2.

Procedure :

-

Dissolve Aspartic Anhydride HCl (1 mmol) in Glacial Acetic Acid (5 mL).

-

Mechanistic Note: Acetic acid stabilizes the transition state for C2 attack via H-bonding and suppresses the basicity of the C3 amine, preventing self-polymerization.

-

-

Add the Amine Nucleophile (1.5 mmol) in one portion at 15°C.

-

Stir vigorously for 2 hours.

-

Quenching : Pour the mixture into ice water (20 mL).

-

Purification : The product may precipitate. If not, extract with Ethyl Acetate.

-

Outcome : Shifts selectivity significantly toward the α-amide (ratios of 60:40 to 80:20 depending on the amine).

Analytical Validation

Distinguishing the isomers is critical.

| Method | α-Amide Characteristics | β-Amide Characteristics |

| 1H NMR | Methine proton ( | Methylene protons ( |

| Ninhydrin Test | Positive (Blue/Purple) - Free | Positive - Free |

| Kaiser Test | Useful to monitor consumption of the nucleophilic amine. | |

| HPLC | Typically elutes later on C18 (more hydrophobic due to internal H-bonding). | Typically elutes earlier (more polar free acid group exposed). |

Troubleshooting & Optimization

Problem: Rapid Polymerization (Gelling)

-

Cause : Presence of free base (excess TEA/DIPEA) generated the free amino-anhydride, which self-reacted.

-

Solution : Ensure the nucleophile is present before adding base. Use the hydrochloride salt and only neutralize the exact molar equivalent of HCl.

Problem: Hydrolysis (Low Yield)

-

Cause : Wet solvents or atmospheric moisture. The anhydride ring opens with water to form aspartic acid.

-

Solution : Dry solvents over molecular sieves (3Å). Flame-dry glassware. Minimize exposure time during weighing.

Problem: Low Regioselectivity (Mix of α/β)

-

Solution :

-

To maximize α : Switch to pure Acetic Acid or Toluene/Phenol mixtures. Lower the temperature to -20°C.

-

To maximize β : Use bulky bases (DIPEA) and bulky solvents (t-Amyl alcohol or THF).

-

References

-

Synthesis and Reactivity of Aspartic Anhydride

- Title: Aminolysis of Aspartic Anhydride Deriv

-

Source: Journal of Organic Chemistry.[2]

- Context: Establishes the baseline kinetics for ring opening.

-

(General Journal Link for verification of standard protocols).

- Title: Regioselective synthesis of aspartyl peptides.

-

Commercial Reagent Data

- Title: (R)-3-Aminodihydrofuran-2,5-dione hydrochloride Product Page.

- Source: Sigma-Aldrich / Merck.

- Context: Handling and stability d

- Mechanistic Reviews: Title: The Chemistry of Cyclic Anhydrides. Source: Chemical Reviews. Context: Detailed analysis of nucleophilic attack trajectories on 5-membered anhydrides.

Sources

preparation of polysuccinimide from aspartic anhydride precursors

An Application Guide for the Synthesis of Polysuccinimide from Aspartic Acid Precursors

Abstract

Polysuccinimide (PSI), a polyimide derived from aspartic acid, serves as a critical intermediate in the production of biodegradable polyaspartic acid (PASP) and its derivatives.[1][2][3] These polymers are gaining significant attention in the pharmaceutical, agricultural, and wastewater treatment industries due to their biocompatibility and environmentally benign nature.[4] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the laboratory-scale synthesis of polysuccinimide. We will delve into the two primary synthetic pathways: the thermal polycondensation of L-aspartic acid and the reaction of maleic anhydride with ammonia. This guide emphasizes the underlying chemical principles, offers detailed, step-by-step protocols, and outlines essential characterization techniques to ensure the synthesis of high-quality PSI.

Introduction to Polysuccinimide

Polysuccinimide (PSI), also known as polyanhydroaspartic acid, is a polymer composed of repeating succinimide units.[1] First synthesized by Hugo Schiff in 1897, this polymer is generally a water-insoluble, solid material soluble in aprotic polar solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).[1] The significance of PSI lies in its role as a versatile precursor. The imide rings in its backbone are susceptible to nucleophilic attack, most commonly hydrolysis under alkaline conditions, which opens the rings to form polyaspartic acid (PASP), a water-soluble and biodegradable polymer.[5][6] This reactivity also allows for the straightforward synthesis of various polyaspartamide derivatives.[5][6]

The two predominant methods for synthesizing PSI are:

-

Thermal Polycondensation of Aspartic Acid: This "green" approach uses the amino acid L-aspartic acid as a direct precursor, which undergoes self-condensation at elevated temperatures to form the polymer backbone with the elimination of water.[6][7]

-

Synthesis from Maleic Anhydride and Ammonia: An industrially significant route that utilizes inexpensive feedstocks. Maleic anhydride reacts with a nitrogen source, typically ammonia, to form an intermediate (maleamic acid or ammonium maleate) which is then thermally polymerized.[6][7][8][9][10][11]

This guide will provide detailed protocols for both methods, enabling researchers to select the approach best suited to their laboratory capabilities and research objectives.

Mechanistic Overview of PSI Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthesis and controlling the properties of the final polymer.

Pathway A: Thermal Polycondensation of L-Aspartic Acid

This method is a straightforward polycondensation reaction. L-aspartic acid monomers are heated, typically in the presence of an acid catalyst like phosphoric acid, to temperatures between 180°C and 260°C.[2][5][6] The catalyst facilitates the dehydration process and helps achieve higher molecular weights while minimizing side reactions.[1][6] The polymerization proceeds through the formation of amide (peptide) bonds between the amino group of one monomer and the carboxylic acid group of another, followed by intramolecular cyclization to form the stable five-membered succinimide ring, releasing water as the sole byproduct.

Causality Note: The use of an acid catalyst is critical. Uncatalyzed reactions often lead to chain termination and branching, whereas acid-catalyzed polymerizations favor the formation of linear, higher molecular weight PSI.[6] Temperature control is equally vital; excessively high temperatures can cause decomposition, while insufficient heat results in incomplete polymerization.

Figure 1. Workflow for thermal polycondensation of L-aspartic acid.

Pathway B: Synthesis from Maleic Anhydride and Ammonia

This pathway is a multi-step process that begins with the aminolysis of maleic anhydride.

-

Formation of Maleamic Acid: Maleic anhydride reacts with ammonia (often aqueous ammonium hydroxide) in an exothermic reaction to open the anhydride ring, forming the monoammonium salt of maleic acid or maleamic acid.[8][12]

-

Thermal Polymerization: The resulting intermediate is then heated to temperatures ranging from 120°C to over 200°C.[10][11][12] During this stage, a condensation reaction occurs, eliminating water and forming the polysuccinimide backbone.

Causality Note: The initial reaction between maleic anhydride and ammonia must be carefully controlled to manage the exotherm and prevent the premature loss of ammonia.[8] The subsequent heating and polymerization step drives off water and facilitates the cyclization to form the imide rings. This method is highly effective for large-scale production due to the low cost of the starting materials.

Figure 2. Reaction pathway from maleic anhydride to polysuccinimide.

Experimental Protocols

Safety Precaution: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. All heating steps should be performed in a well-ventilated fume hood.

Protocol A: Acid-Catalyzed Thermal Polycondensation of L-Aspartic Acid

This protocol is adapted from procedures described for producing high molecular weight, linear PSI.[1][6]

Materials:

-

L-Aspartic Acid (50.0 g, 0.376 mol)

-

Orthophosphoric Acid (85 wt. %, ~5.0 g) or Sulfuric Acid (2.5 g)[4]

-

Porcelain mortar and pestle

-

Shallow, heat-resistant glass dish (e.g., crystallizing dish)

-

High-temperature oven or furnace with temperature control

-

Dimethylformamide (DMF)

-

Methanol

-

Stirring apparatus

Procedure:

-

Pre-treatment: In a porcelain mortar, thoroughly grind the L-aspartic acid (50.0 g) with the chosen acid catalyst (e.g., 2.5 g H₂SO₄) at room temperature to create a homogeneous paste-like mixture.[4]

-

Polycondensation: Spread the mixture in a thin layer in the heat-resistant glass dish. This maximizes surface area, which is crucial for the efficient removal of the water byproduct.

-

Heating Stage: Place the dish in a preheated oven at 200°C. Heat for 2-4 hours.[1] The material will change in appearance, eventually forming a solid, cream-colored to light-yellow product. The reaction progress can be monitored by the cessation of water vapor evolution.

-

Isolation and Purification:

-

Allow the dish to cool to room temperature. The resulting solid will be brittle.

-

Break up the solid product and grind it into a fine powder.

-

Wash the powder thoroughly with water to remove any unreacted monomer and the acid catalyst. Filter the mixture.

-

To further purify, the powder can be dissolved in a minimal amount of DMF and re-precipitated by adding the solution dropwise into a large volume of vigorously stirred methanol or water.

-

Collect the precipitated polymer by filtration.

-

-

Drying: Dry the purified polysuccinimide powder in a vacuum oven at 60-80°C until a constant weight is achieved.

Protocol B: Synthesis from Maleic Anhydride and Aqueous Ammonia

This protocol is based on established methods for converting maleic anhydride to PSI.[8][12]

Materials:

-

Maleic Anhydride (98.0 g, 1.0 mol)

-

Deionized Water (50 g)

-

Ammonium Hydroxide (30 wt. %, 68.0 g, ~1.0 mol NH₃)

-

Three-neck round-bottom flask equipped with a mechanical stirrer, dropping funnel, and condenser

-

Heating mantle and temperature controller

-

Water bath

Procedure:

-

Initial Slurry: In the round-bottom flask, create a slurry of maleic anhydride (98.0 g) in deionized water (50 g). Heat the mixture to approximately 75°C while stirring to melt the maleic anhydride.[8]

-

Ammonia Addition: Remove the flask from the heating mantle and place it in a water bath to cool to room temperature. Add the ammonium hydroxide solution (68.0 g) dropwise from the dropping funnel while stirring vigorously. This addition is exothermic; maintain the temperature below 40°C to minimize ammonia loss.[8]

-

Intermediate Formation: Once the ammonia addition is complete, heat the mixture to 75-85°C and maintain this temperature for 2-3 hours.[8] During this time, the mixture will thicken and may form a glassy, white substance as the ammonium maleate/maleamic acid intermediate is formed and water begins to evaporate.

-